Xenin

概要

説明

科学的研究の応用

Xenin has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model peptide to study peptide synthesis, folding, and structure-activity relationships.

Biology: this compound plays a role in regulating food intake and insulin secretion, making it a valuable tool for studying metabolic processes.

Medicine: this compound has potential therapeutic applications in the treatment of diabetes and obesity due to its ability to modulate insulin secretion and appetite

Industry: this compound is used in the development of peptide-based drugs and as a research tool in various biochemical assays

作用機序

ゼニンは、標的細胞上の特定の受容体と相互作用することで、その効果を発揮します。インビトロ研究では、ゼニンがニューロテンシン受容体1と相互作用することが示されています。 受容体に結合すると、ゼニンはインスリン分泌や胃の運動性などのさまざまな生理学的プロセスを調節する細胞内シグナル伝達経路を活性化します . ゼニンはまた、犬における外分泌膵臓の分泌を刺激し、ガストリン誘発性の酸分泌を抑制します .

類似化合物:

ニューロテンシン: ゼニンと構造的な類似性を共有し、胃腸の運動性とインスリン分泌の調節に役割を果たす神経ペプチドです。

ゼニンの独自性: ゼニンは、食物摂取量とインスリン分泌の両方を調節するという二重の役割を果たすことで独特です。これは、糖尿病や肥満などの代謝性疾患における治療的介入のための貴重な標的となります。 さらに、ゼニンの構造は、さまざまな種間で保存されており、進化上の重要性を示しています .

Safety and Hazards

将来の方向性

Recent studies have highlighted the stability and metabolic benefits of Ψ-xenin-6 alone, and in combination with established anti-diabetic therapies . Currently, there is a lack of clinically approved therapies aimed at restoring GIP bioactivity in type 2 diabetes mellitus, thus xenin could hold real promise as a diabetes therapy .

生化学分析

Biochemical Properties

Xenin plays a significant role in biochemical reactions, particularly in the gastrointestinal tract. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the neurotensin receptor 1 (NTSR1), which mediates many of its effects . This compound also interacts with glucose-dependent insulinotropic polypeptide (GIP), enhancing its insulinotropic effects . Additionally, this compound stimulates exocrine pancreatic secretion and inhibits gastrin-stimulated secretion of acid . These interactions highlight this compound’s role in regulating digestive processes and maintaining glucose homeostasis.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In myenteric neurons, this compound increases cytosolic free calcium levels and acetylcholine release, which are crucial for gastrointestinal motility . This compound also influences insulin secretion by enhancing the effects of glucose-dependent insulinotropic polypeptide on pancreatic β-cells . Furthermore, this compound has been shown to delay gastric emptying, reduce food intake, and induce gall bladder contractions . These cellular effects demonstrate this compound’s role in coordinating digestive functions and energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific receptors and modulation of signaling pathways. This compound binds to the neurotensin receptor 1 (NTSR1), leading to the activation of downstream signaling cascades . This interaction involves the influx of extracellular calcium and activation of neurotensin receptor-1, which subsequently increases acetylcholine release from myenteric neurons . Additionally, this compound enhances glucose-dependent insulinotropic polypeptide-mediated insulin secretion via cholinergic neurons innervating β-cells . These molecular mechanisms underline this compound’s role in regulating gastrointestinal motility and insulin secretion.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, particularly in in vitro settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound has dose-dependent effects on insulin secretion and glucose homeostasis . At lower doses, this compound enhances insulin secretion and improves glucose tolerance, while higher doses may lead to adverse effects such as hypoglycemia . These findings highlight the importance of optimizing this compound dosage to achieve desired therapeutic outcomes without causing harmful side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose homeostasis and gastrointestinal function. It interacts with glucose-dependent insulinotropic polypeptide to enhance insulin secretion and regulate blood glucose levels . Additionally, this compound influences the secretion of other gastrointestinal hormones, such as gastrin and pancreatic polypeptide, which play roles in digestive processes . These interactions underscore this compound’s involvement in maintaining metabolic balance and coordinating digestive functions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific mechanisms. It is secreted by enteroendocrine cells in the duodenum and stomach and circulates in the blood plasma . This compound interacts with transporters and binding proteins that facilitate its distribution to target tissues, such as the pancreas and gastrointestinal tract . This distribution is essential for this compound to exert its physiological effects on insulin secretion and gastrointestinal motility.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is localized in the secretory granules of enteroendocrine cells, from where it is released into the bloodstream . This compound’s localization in these granules is directed by specific targeting signals and post-translational modifications that ensure its proper secretion and function . Understanding this compound’s subcellular localization provides insights into its regulatory mechanisms and potential therapeutic applications.

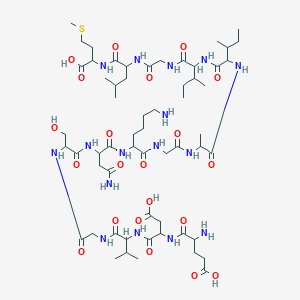

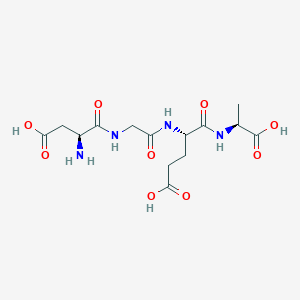

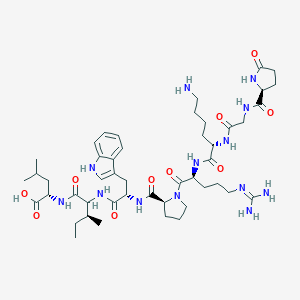

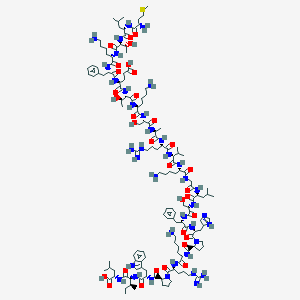

準備方法

合成経路と反応条件: ゼニンは、ペプチド生産に一般的に使用される方法である固相ペプチド合成(SPPS)を用いて合成できます。このプロセスは、固体樹脂に固定された成長するペプチド鎖にアミノ酸を順番に付加することを含みます。 アミノ酸は、合成中の不要な反応を防ぐために、特定の基で保護されています .

工業的生産方法: 工業的な環境では、ゼニンは組換えDNA技術によって生産できます。これは、ゼニンをコードする遺伝子を、大腸菌や酵母などの適切な発現系に挿入し、そこで大量にペプチドを生産することを含みます。 その後、ペプチドはクロマトグラフィー技術を使用して精製されます .

化学反応の分析

反応の種類: ゼニンは、以下を含むさまざまな化学反応を受けます。

酸化: ゼニンは、過酸化水素や過マンガン酸カリウムなどの試薬によって酸化できます。

還元: ゼニンの還元は、ジチオトレイトール(DTT)などの還元剤を用いて行うことができます。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: ジチオトレイトール(DTT)、水素化ホウ素ナトリウム。

生成される主な生成物:

酸化: 修飾されたアミノ酸残基を持つ酸化ゼニン。

還元: ジスルフィド結合が変化した還元ゼニン。

4. 科学研究への応用

ゼニンは、以下を含む幅広い科学研究への応用を持っています。

化学: ゼニンは、ペプチド合成、折り畳み、および構造活性相関を研究するためのモデルペプチドとして使用されます。

生物学: ゼニンは、食物摂取量とインスリン分泌の調節に役割を果たし、代謝過程を研究するための貴重なツールとなります。

類似化合物との比較

Neurotensin: A neuropeptide that shares structural similarities with xenin and plays a role in regulating gastrointestinal motility and insulin secretion.

Uniqueness of this compound: this compound is unique due to its dual role in regulating both food intake and insulin secretion. This makes it a valuable target for therapeutic interventions in metabolic disorders such as diabetes and obesity. Additionally, this compound’s structural conservatism across different species highlights its evolutionary significance .

特性

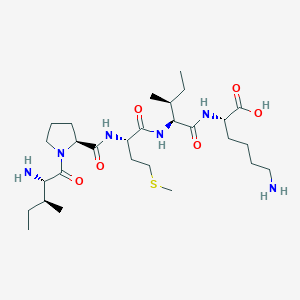

IUPAC Name |

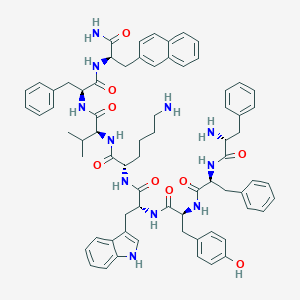

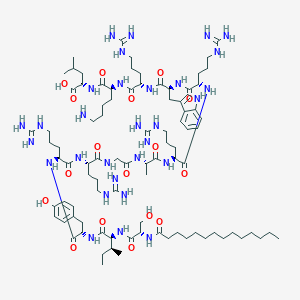

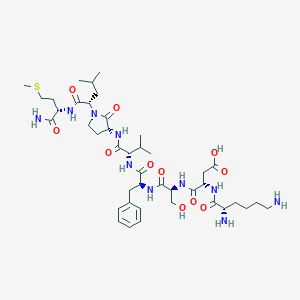

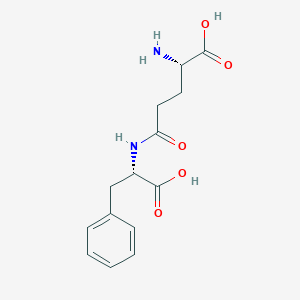

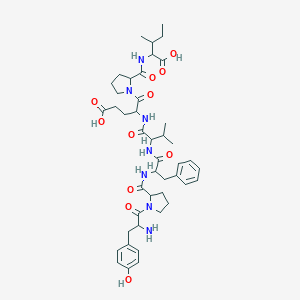

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C139H224N38O32S/c1-15-79(10)111(132(203)169-103(137(208)209)64-77(6)7)173-126(197)101(67-85-69-152-89-41-23-22-40-87(85)89)167-130(201)107-49-34-59-176(107)135(206)96(47-33-58-151-139(147)148)163-117(188)91(43-25-29-54-141)159-129(200)106-48-35-60-177(106)136(207)102(68-86-70-149-74-154-86)168-124(195)100(66-84-38-20-17-21-39-84)166-128(199)105(73-179)171-122(193)97(62-75(2)3)156-108(182)71-153-116(187)90(42-24-28-53-140)160-131(202)110(78(8)9)172-120(191)94(46-32-57-150-138(145)146)157-114(185)80(11)155-127(198)104(72-178)170-119(190)93(45-27-31-56-143)162-133(204)112(81(12)180)174-121(192)95(50-51-109(183)184)158-123(194)99(65-83-36-18-16-19-37-83)165-118(189)92(44-26-30-55-142)161-134(205)113(82(13)181)175-125(196)98(63-76(4)5)164-115(186)88(144)52-61-210-14/h16-23,36-41,69-70,74-82,88,90-107,110-113,152,178-181H,15,24-35,42-68,71-73,140-144H2,1-14H3,(H,149,154)(H,153,187)(H,155,198)(H,156,182)(H,157,185)(H,158,194)(H,159,200)(H,160,202)(H,161,205)(H,162,204)(H,163,188)(H,164,186)(H,165,189)(H,166,199)(H,167,201)(H,168,195)(H,169,203)(H,170,190)(H,171,193)(H,172,191)(H,173,197)(H,174,192)(H,175,196)(H,183,184)(H,208,209)(H4,145,146,150)(H4,147,148,151)/t79-,80-,81+,82+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,110-,111-,112-,113-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHVLSACPFUBDY-QCDLPZBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C139H224N38O32S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162609 | |

| Record name | Xenin 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2971.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144092-28-4 | |

| Record name | Xenin 25 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144092284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xenin 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B549499.png)